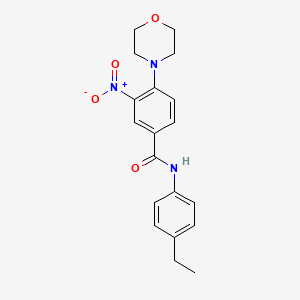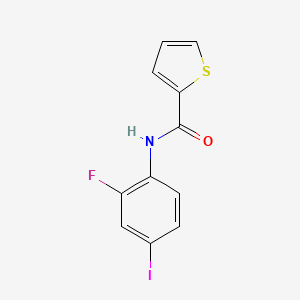![molecular formula C21H22N2O4 B4409554 [2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4409554.png)
[2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate
Descripción general
Descripción
[2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperidinylcarbonyl intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions.
Coupling with phenylamine: The intermediate is then reacted with phenylamine to form the desired amide linkage.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and functional groups.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl benzoate
- 2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate
Uniqueness
[2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[2-[[2-(piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(24)27-19-12-6-4-10-17(19)20(25)22-18-11-5-3-9-16(18)21(26)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYPTHSFHJNLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4409487.png)

![4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4409498.png)

![4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4409505.png)
![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B4409526.png)
![4-{[(2-ethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409559.png)
![2-methoxy-4-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409561.png)
![4-ethyl-3-(2-furyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4409565.png)
![1-[3-Methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone;hydrochloride](/img/structure/B4409566.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4409570.png)
![3-[4-(4-Methylphenyl)sulfanylbutyl]quinazolin-4-one](/img/structure/B4409575.png)
